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Compound of Interest

Compound Name: P-3355

Cat. No.: B1208721

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient inclusion and exclusion
criteria for clinical trials involving SOM3355 (bevantolol hydrochloride) for the treatment of
chorea in Huntington's Disease (HD). The accompanying protocols outline the methodologies
for key experiments cited in these trials.

Patient Inclusion and Exclusion Criteria

Recruitment for SOM3355 clinical trials is based on a stringent set of criteria to ensure patient
safety and the integrity of the study data. The following tables summarize the key inclusion and
exclusion criteria from various clinical trials, including NCT03575676 and NCT05475483.[1][2]
[31[4]
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Criteria Description
Age > 18 years[1] or = 21 years[2][3]

] ] Confirmed diagnosis of Huntington's Disease by
Diagnosis

a movement disorders expert.

Genetic Confirmation

HTT gene CAG repeat count of = 36.[1][2][3]

Chorea Severity

Unified Huntington's Disease Rating Scale
(UHDRS) Total Maximal Chorea (TMC) score of
= 8[3] or = 10.[2][3]

Functional Capacity

UHDRS Total Functional Capacity (TFC) score
of = 4[3] or = 7.[2][3]

Must be ambulatory (able to walk independently

Mobility . - .

or with minimal assistance).[1][3]

Females of childbearing potential and non-
Contraception vasectomized males must agree to use effective

contraception.[1]

Informed Consent

Subiject or their legally authorized representative

must provide written informed consent.[3]

Exclusion Criteria
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Criteria Description

Onset of HD symptoms before the age of 18

Age of Onset i
(Juvenile HD).[1]

HD Subtype Patients presenting with rigid akinesia.[2][3]

- Use of VMAT?2 inhibitors (tetrabenazine,
deutetrabenazine, valbenazine) within 15 days
of starting the trial.[1][2][3]- Use of anti-

Prior and Concomitant Medications hypertensive medications.[1]- Use of typical
neuroleptics or MAO inhibitors.[1]- Use of other
antichoreic treatments (e.g., amantadine,

memantine, riluzole).[2][3]

- History of clinically significant ECG

abnormalities or family history of long QT
Cardiovascular Conditions syndrome.[1]- Cardiogenic shock, congestive

heart failure, severe sinus bradycardia, or

atrioventricular block (grades Il and I11).[1]

- Any condition that could alter drug absorption,
Other Medical Conditions distribution, metabolism, or excretion.[1]-

Diabetic ketoacidosis or metabolic acidosis.[1]

History of alcohol or substance abuse within the
Substance Abuse )
previous 12 months.[1]

Pregnant or breastfeeding females are

Pregnancy and Breastfeeding
excluded.[1]

Participation in another investigational drug or
Recent Clinical Trial Participation device trial within 30 days of starting the current
trial.[1]

Experimental Protocols

The following protocols describe the high-level methodology for the clinical assessment of
SOM3355's efficacy and safety.
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Protocol 1: Assessment of Chorea Severity using
UHDRS-TMC

Objective: To quantify the severity of chorea in Huntington's Disease patients.
Methodology:

e The Unified Huntington's Disease Rating Scale (UHDRS) is a standardized assessment tool
used by a trained clinician.

e The Total Maximal Chorea (TMC) score is a component of the UHDRS motor assessment.

e The clinician scores chorea on a scale of 0 (absent) to 4 (severe, constant, disabling) for
seven different body regions: face, buccal-oral-lingual, trunk, right upper limb, left upper limb,
right lower limb, and left lower limb.

e The individual scores for each of the seven body regions are summed to generate the TMC
score, which can range from 0 to 28.[4]

e Adecrease in the TMC score from baseline indicates an improvement in chorea.[4]

Protocol 2: Phase 2a Clinical Trial Design
(NCT03575676)

Objective: To assess the efficacy and safety of two different doses of SOM3355 in a proof-of-
concept study.[5]

Methodology:

This study employed a randomized, double-blind, placebo-controlled, crossover design.[5]

32 adult patients with chorea related to Huntington's Disease were enrolled.[5]

Participants were divided into two arms (Group A and Group B).[5]

Group A received:

o 100 mg of SOM3355 twice daily for 6 weeks.
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o 200 mg of SOM3355 twice daily for the following 6 weeks.
o 100 mg of SOM3355 twice daily for the subsequent 6 weeks.

o Placebo twice daily for the final 6 weeks.[5]

e Group B received the same treatment sequence, but with the placebo administered during
the first 6-week period.[5]

e The primary endpoint was the proportion of patients who experienced a reduction of at least
two points in their UHDRS-TMC score while on any dose of SOM3355 compared to the
placebo period.[5]

Protocol 3: Phase 2b Clinical Trial Design
(NCT05475483)

Objective: To further assess the efficacy and safety of two doses of SOM3355 in a larger
patient population.[2][4]

Methodology:
e This study was a randomized, double-blind, placebo-controlled, parallel-group trial.[4]
e The trial aimed to enroll approximately 129 patients.[4]
» Participants were randomized to one of three treatment arms:
o Placebo
o SOMS3355 400 mg/day
o SOM3355 600 mg/day[4]
e The treatment duration was 12 weeks.[4]

e The primary goal was to compare the change in the UHDRS-TMC score from baseline to the
end of the 10-week treatment period between the SOM3355 groups and the placebo group.

[6]
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e Secondary goals included assessing the proportion of patients with a UHDRS-TMC score
drop of two or more points, and changes in global health measures and quality of life.[6]

Visualizations
Patient Screening Workflow
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Patient Screening

Potential Participants with Huntington's Disease

Assess Inclusion Criteria
- Age = 18 or 21 years
- Confirmed HD Diagnosis
- HTT CAG repeats = 36
- UHDRS-TMC = 8 or 10
- UHDRS-TFC 24 or 7
- Ambulatory

Meets In¢lusion Criteria

Assess Exclusion Criteria
- Juvenile HD
- Rigid Akinesia
- Prohibited Medications
- Significant Cardiovascular History
- Substance Abuse History
- Pregnancy/Breastfeeding

Does Not Meet
Inclusion Criteria

Does Not Meet

. e Meets Exclusion Criterja
xclusion Criteria

Not Eligible for Trial

Eligible for Trial
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SOM3355 (Bevantolol Hydrochloride) Mechanism of Action Legend

Molecular Target Clinical Outcome

Inhibition Inhibition Antagonism
| VMAT1 | | VMAT2 | |[31—Adrenergic Receptor

Reduced Dopamine Packaging
into Synaptic Vesicles
Decreased Dopaminergic
Neurotransmission

Amelioration of Chorea

Cardiovascular Effects
(e.g., reduced heart rate)
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Phase 2b Experimental Workflow (NCT05475483)

Randomization (1:1:1)

Placebo Arm SOM3355 400 mg/day Arm SOM3355 600 mg/day Arm

12-Week Treatment Period

Secondary Endpoint Analysis:
- Proportion with =2 point TMC drop
- Global Health Measures
- Quiality of Life

Primary Endpoint Analysis:
Change in UHDRS-TMC Score
from Baseline to Week 10

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for SOM3355 Clinical
Trials in Huntington's Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208721#patient-inclusion-and-exclusion-criteria-for-
som3355-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36494329/
https://pubmed.ncbi.nlm.nih.gov/36494329/
https://www.researchgate.net/publication/366169484_A_proof-of-concept_study_with_SOM3355_bevantolol_hydrochloride_for_reducing_chorea_in_Huntington's_disease
https://clinicaltrials.gov/study/NCT03575676
https://www.clinicaltrials.gov/study/NCT05475483
https://firstwordpharma.com/story/5411983
https://huntingtonsdiseasenews.com/som3355/
https://www.benchchem.com/product/b1208721#patient-inclusion-and-exclusion-criteria-for-som3355-trials
https://www.benchchem.com/product/b1208721#patient-inclusion-and-exclusion-criteria-for-som3355-trials
https://www.benchchem.com/product/b1208721#patient-inclusion-and-exclusion-criteria-for-som3355-trials
https://www.benchchem.com/product/b1208721#patient-inclusion-and-exclusion-criteria-for-som3355-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1208721?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

